Regiochemical Precision: Ortho-Fluorine Substitution Pattern of 5-(Benzyloxy)-6-fluoropyridin-3-ol
The target compound, 5-(Benzyloxy)-6-fluoropyridin-3-ol (CAS 1428532-88-0), is defined by a 5-benzyloxy-6-fluoro substitution pattern. This contrasts with the more common isomer 5-(benzyloxy)-2-fluoropyridine (CAS 1204483-95-3) . In kinase inhibitor development, the ortho-relationship between the 5-benzyloxy and 6-fluoro groups on a pyridin-3-ol core has been shown to be a critical determinant for potent biological activity, whereas the 5-benzyloxy-2-fluoro isomer is associated with a loss of target engagement due to an unfavorable shift in the electrostatic potential of the pyridine nitrogen [1].
| Evidence Dimension | Fluorine substitution position on pyridine ring |
|---|---|
| Target Compound Data | 6-fluoro (ortho to 5-benzyloxy, para to 3-OH) |
| Comparator Or Baseline | 5-(benzyloxy)-2-fluoropyridine (CAS 1204483-95-3): 2-fluoro (meta to 5-benzyloxy, ortho to ring nitrogen) |
| Quantified Difference | Not applicable; this is a qualitative regioisomeric distinction. |
| Conditions | Structural analysis of regioisomers; relevant in context of p38 MAP kinase inhibitor SAR series (J. Med. Chem. 2011) |
Why This Matters
Procurement of the correct regioisomer is non-negotiable in synthetic chemistry; using the 2-fluoro isomer will lead to a different synthetic intermediate and a distinct biological profile, invalidating the intended research outcome.
- [1] Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase. J. Med. Chem. (2011). View Source
